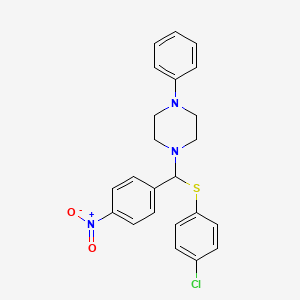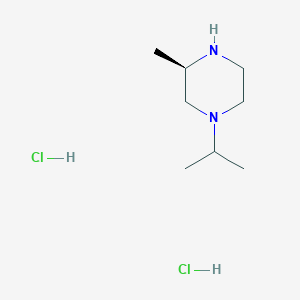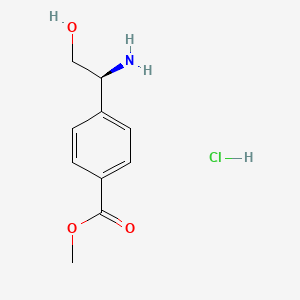
tert-Butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate hydrochloride (t-BMPCH) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the carbamate family and is a derivative of pyrrolidin-3-ylcarbamate. It has been used as a tool to study the structure and function of proteins, as well as to study various biochemical and physiological processes. Additionally, t-BMPCH has been used in a variety of laboratory experiments to study the effects of enzyme inhibitors and other compounds on the activity of enzymes.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Diels‐Alder Reaction and Heterocyclic Synthesis : The compound and its analogs are used in synthetic organic chemistry, particularly in Diels‐Alder reactions, for the synthesis of heterocyclic compounds. These reactions are essential for constructing complex molecular architectures found in natural products and drug molecules (Padwa, Brodney, & Lynch, 2003).
Characterization Techniques : Advanced characterization techniques, such as 2D heteronuclear NMR experiments, have been applied to similar tert-butyl carbamate derivatives. These techniques are crucial for elucidating the structural details of complex organic molecules, aiding in the development of new synthetic methods (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).
Large-Scale Preparation from L-Aspartic Acid : tert-Butyl (3S,4S)-4-methylpyrrolidin-3-ylcarbamate derivatives have been synthesized from L-aspartic acid on a large scale, showcasing the feasibility of producing these compounds in quantities suitable for further research and development. This process highlights the compound's potential in pharmaceutical manufacturing (Yoshida, Takeshita, Orita, Kado, Yasuda, Kato, & Itoh, 1996).
Drug Intermediate Synthesis : The compound serves as an intermediate in the synthesis of drug molecules, indicating its importance in the pharmaceutical industry. Efficient synthesis methods for such intermediates are essential for developing new medications (Geng Min, 2010).
Process Development and Pilot-Plant Synthesis : Studies on the scale-up of synthetic processes involving tert-butyl carbamate derivatives are critical for transitioning from laboratory-scale to industrial-scale production, demonstrating the compound's applicability in large-scale pharmaceutical manufacturing (Wenjie Li et al., 2012).
Mécanisme D'action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The tert-butyl group is known for its unique reactivity pattern and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Propriétés
IUPAC Name |
tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXBZGWTVRXEHJ-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)








![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)

